
7-Methylideneundec-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylideneundec-5-ene is an organic compound with the molecular formula C12H22 . It consists of a chain of eleven carbon atoms with a double bond between the seventh and eighth carbon atoms and a methylidene group attached to the seventh carbon atom. This compound is a type of alkene, characterized by the presence of carbon-carbon double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylideneundec-5-ene typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic processes involving olefin metathesis. This method uses catalysts such as Grubbs’ catalyst to facilitate the exchange of alkylidene groups between alkenes, resulting in the formation of the target compound.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methylideneundec-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxygenated derivatives.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds to form saturated hydrocarbons.
Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of diols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated alkenes.
Aplicaciones Científicas De Investigación
7-Methylideneundec-5-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkenes.
Medicine: Research into its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Methylideneundec-5-ene involves its interaction with various molecular targets through its double bonds. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved often include:
Electrophilic Addition: The double bonds can react with electrophiles, leading to the formation of new products.
Radical Reactions: The compound can participate in radical reactions, forming new carbon-carbon bonds.
Comparación Con Compuestos Similares
1-Decene: An alkene with a similar structure but lacking the methylidene group.
2-Methyl-1-decene: Similar in structure but with the methyl group attached to the second carbon atom.
Uniqueness: 7-Methylideneundec-5-ene is unique due to the presence of the methylidene group, which imparts distinct chemical properties and reactivity compared to other alkenes. This structural feature allows for specific interactions in chemical reactions, making it valuable in various applications.
Propiedades
Número CAS |
61063-95-4 |
|---|---|
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
7-methylideneundec-5-ene |
InChI |
InChI=1S/C12H22/c1-4-6-8-9-11-12(3)10-7-5-2/h9,11H,3-8,10H2,1-2H3 |
Clave InChI |
XPFLAUVMIWRQRH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CC(=C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


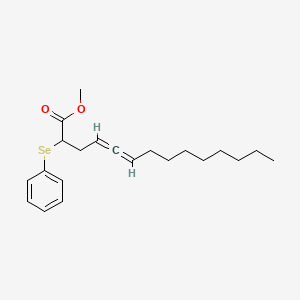
![5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14606874.png)
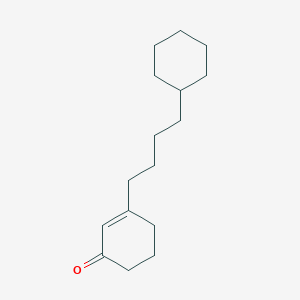
![S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate](/img/structure/B14606893.png)


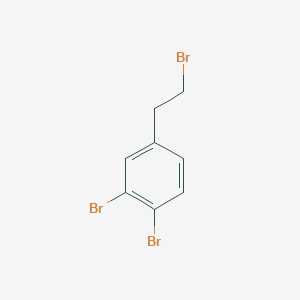
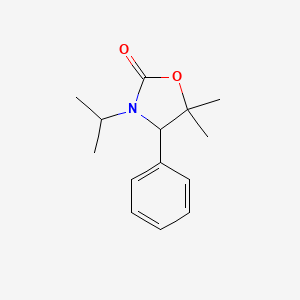
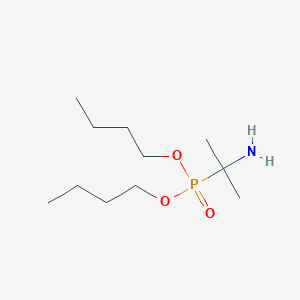
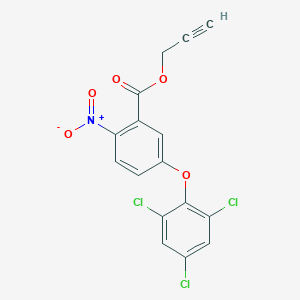
![7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14606930.png)
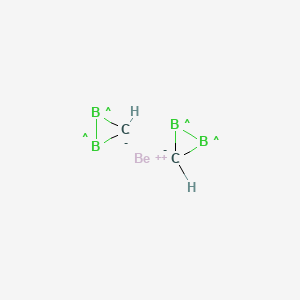

![2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile](/img/structure/B14606954.png)
